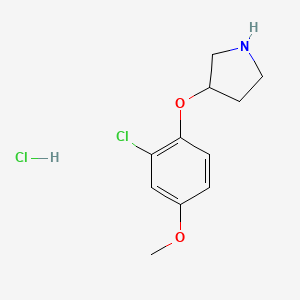
3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride
説明
“3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS No. 1220033-01-1. It has a molecular weight of 262.18 and a molecular formula of C12H17Cl2 .
Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a chloro-ethylphenoxy group . The molecular formula is C12H17Cl2, indicating the presence of 12 carbon atoms, 17 hydrogen atoms, and 2 chlorine atoms .科学的研究の応用
Pharmaceutical Synthesis
3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride: is utilized in the synthesis of various pharmaceutical compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is commonly employed by medicinal chemists due to its versatility in drug design . It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space due to its sp3 hybridization . This compound can be used to synthesize biologically active compounds with selective target activity, which is crucial in developing new medications.
Material Science Investigations
In material science, 3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride finds applications in the development of new materials with unique properties. Its chemical structure can be incorporated into polymers or coatings to impart specific characteristics such as increased durability or specialized conductivity. This compound’s role in advanced battery science is particularly noteworthy, where it may contribute to the development of more efficient energy storage systems .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it serves as a building block for more complex chemical structures. Its reactivity can be harnessed to create a wide array of chemical entities, which are then used in further synthetic applications or as intermediates in the production of other compounds. The stereogenicity of the pyrrolidine ring is a key feature that influences the biological profile of drug candidates, making this compound a valuable asset in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, 3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride is used as a reference compound or a reagent in various analytical methods. It can help in the calibration of instruments or serve as a standard in quantitative analysis due to its well-defined physical and chemical properties. Its role in chromatography and mass spectrometry is essential for the accurate determination of the composition of complex mixtures .
Biochemistry Research
This compound is a biochemical used in proteomics research, where it aids in the study of protein expression and function . It can be used to modify proteins or peptides, thereby altering their properties for further study. This is particularly useful in understanding disease mechanisms at the molecular level and in the development of targeted therapies.
Environmental Science
Lastly, 3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride has potential applications in environmental science. It could be used in the study of environmental pollutants and their breakdown products. Understanding its behavior and reactivity in different environmental conditions can provide insights into the degradation processes of similar compounds and help in assessing their environmental impact.
特性
IUPAC Name |
3-(4-chloro-3-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-9-7-10(3-4-12(9)13)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVWBKFXKAHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220033-01-1 | |
| Record name | Pyrrolidine, 3-(4-chloro-3-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)
![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424567.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424570.png)
![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)
![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)


![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)